molecular formula C9H9ClFNO B1416730 2-chloro-N-(3-fluorophenyl)propanamide CAS No. 941400-35-7

2-chloro-N-(3-fluorophenyl)propanamide

Cat. No. B1416730
CAS RN: 941400-35-7
M. Wt: 201.62 g/mol
InChI Key: VJXUKJYCXBVIJL-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(3-fluorophenyl)propanamide” is 1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) . This code represents the molecular structure of the compound.

It is typically stored at room temperature .

Scientific Research Applications

Chemical Analysis in Food Products

  • Acrylamide, closely related to 2-chloro-N-(3-fluorophenyl)propanamide, has been studied for its occurrence in thermally processed foods. The determination of acrylamide concentrations is crucial due to its potential neurotoxic and carcinogenic nature. Among various detection methods, biosensors offer a rapid, sensitive, and specific approach. These biosensors operate effectively within a short time frame and under specific pH conditions, indicating their potential application in food safety and quality control processes (Pundir, Yadav, & Chhillar, 2019).

Synthesis of Fluorophenyl Compounds

  • Research has been conducted on the practical synthesis of compounds similar to 2-chloro-N-(3-fluorophenyl)propanamide, such as 2-Fluoro-4-bromobiphenyl, which is key in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis process involves cross-coupling reactions and the use of various chemical agents, underlining the chemical compound's relevance in pharmaceutical manufacturing (Qiu et al., 2009).

Environmental Impact of Related Compounds

  • Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a compound structurally akin to 2-chloro-N-(3-fluorophenyl)propanamide, has been extensively studied for its environmental occurrence, exposure, and health risks. As an additive flame retardant, TDCPP and its metabolites have been detected in various environmental media and biotic matrices, raising concerns about its potential human health effects. The compound exhibits acute, nerve, developmental, and endocrine-disrupting toxicity, highlighting the significance of environmental monitoring and health risk assessment of such chemicals (Wang et al., 2020).

Molecular Imaging and Toxicity

  • Fluorophores, which may include compounds like 2-chloro-N-(3-fluorophenyl)propanamide, are utilized in vivo for cancer diagnosis through optical imaging. However, their potential toxicity is a concern that requires thorough investigation. The review of various fluorophores' toxicity is crucial for ensuring safe administration to patients, indicating the compound's significance in the development of diagnostic and therapeutic solutions (Alford et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-(3-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXUKJYCXBVIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-fluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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